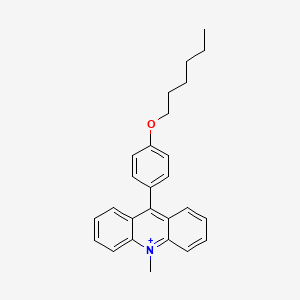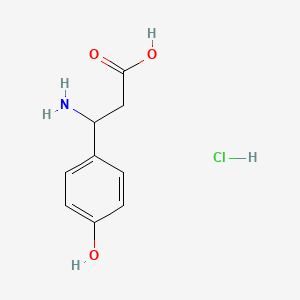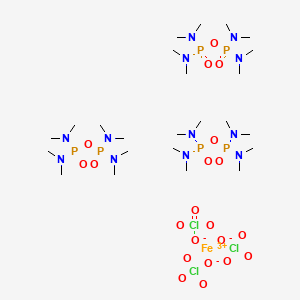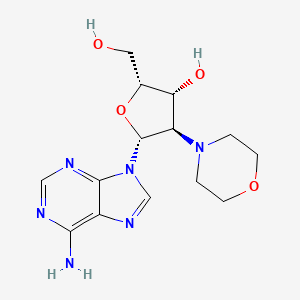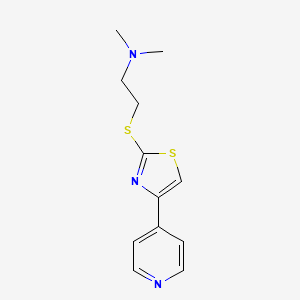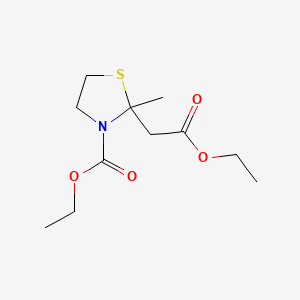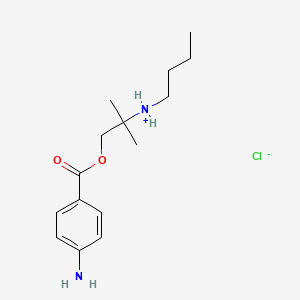
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is a synthetic organic compound. It is derived from p-aminobenzoic acid, which is an organic molecule with two functional groups: carboxyl and amino. This compound is known for its applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride typically involves the esterification of p-aminobenzoic acid with 2-(butylamino)-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized for maximum efficiency and minimal waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled. The final product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a topical anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
p-Aminobenzoic acid (2-(butylamino)-2-methyl)propyl ester hydrochloride is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
69781-56-2 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-butylazanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-17-15(2,3)11-19-14(18)12-6-8-13(16)9-7-12;/h6-9,17H,4-5,10-11,16H2,1-3H3;1H |
InChI Key |
VZYPAZBHOBUELK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


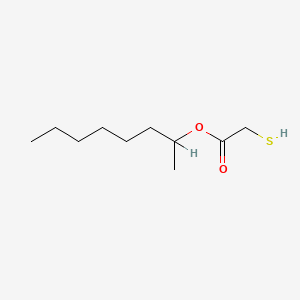
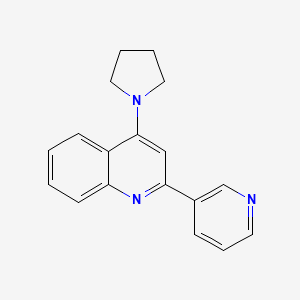
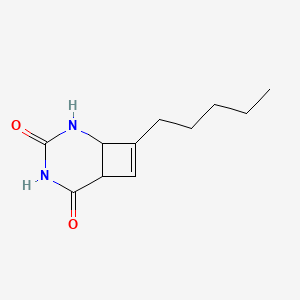
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

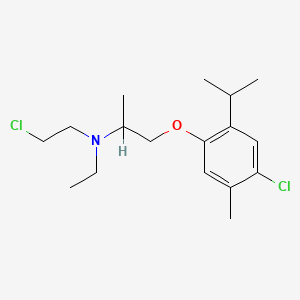
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
